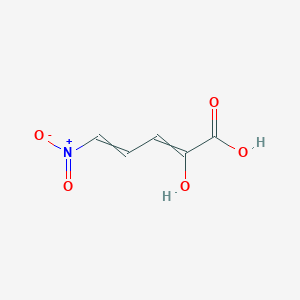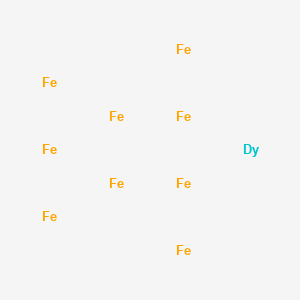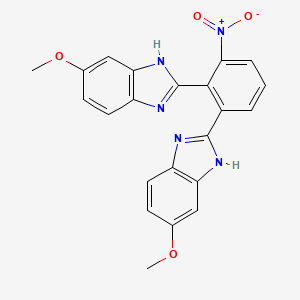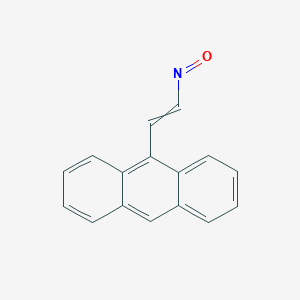![molecular formula C11H14Cl2O2 B12552958 1-Chloro-4-[chloro(diethoxy)methyl]benzene CAS No. 143919-65-7](/img/structure/B12552958.png)
1-Chloro-4-[chloro(diethoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[chloro(diethoxy)methyl]benzene is an organic compound with the molecular formula C11H14Cl2O2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a chloro(diethoxy)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[chloro(diethoxy)methyl]benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by the introduction of the diethoxy group. One common method involves the reaction of 1-chloro-4-methylbenzene with diethyl carbonate in the presence of a base such as sodium hydride, followed by chlorination using thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-[chloro(diethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of amines or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[chloro(diethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[chloro(diethoxy)methyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The chloro and diethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methylbenzene: A simpler derivative with only a chloro and methyl group.
1-Chloro-4-methoxybenzene: Contains a chloro and methoxy group, differing in the oxygen-containing substituent.
1-Chloro-4-ethylbenzene: Features a chloro and ethyl group, providing a comparison in terms of alkyl chain length.
Uniqueness: 1-Chloro-4-[chloro(diethoxy)methyl]benzene is unique due to the presence of both chloro and diethoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
143919-65-7 |
|---|---|
Molekularformel |
C11H14Cl2O2 |
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
1-chloro-4-[chloro(diethoxy)methyl]benzene |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-14-11(13,15-4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
SVFZZFIDZZOORU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=C(C=C1)Cl)(OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)





![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
